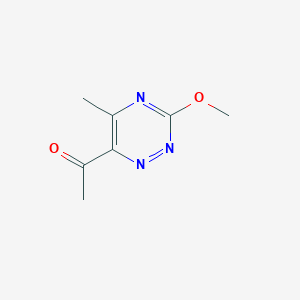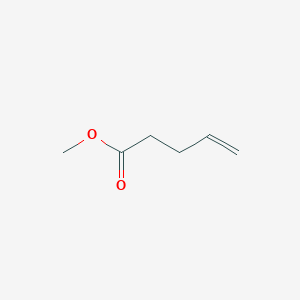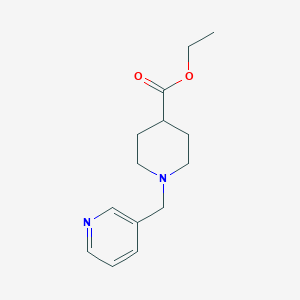
1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone, also known as MMT, is a widely used reagent in organic synthesis. It is a white crystalline powder that is soluble in water, ethanol, and ether. MMT is a versatile compound that has been used in various scientific research applications, including as a catalyst, a reagent, and a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with the substrate to yield the desired product. The presence of the methoxy and methyl groups on the triazine ring enhances the reactivity of the intermediate, leading to higher yields of the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone in lab experiments include its versatility, its high reactivity, and its low toxicity. It can be used in a wide range of organic reactions and can be easily synthesized in the lab. However, the limitations of using 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone include its sensitivity to moisture, which can lead to decomposition, and its limited solubility in some organic solvents.
Future Directions
There are several future directions for the use of 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone in scientific research. One possible direction is the development of new synthetic methods for the preparation of 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone derivatives with improved reactivity and selectivity. Another direction is the application of 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone in the synthesis of novel heterocyclic compounds with potential biological activity. Additionally, the use of 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone as a catalyst in green chemistry reactions is an area of growing interest, as it has the potential to reduce the environmental impact of chemical synthesis.
Synthesis Methods
The synthesis of 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone involves the reaction of 3-methoxy-5-methyl-1,2,4-triazine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone. The yield of 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature, the reaction time, and the concentration of the reagents.
Scientific Research Applications
1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone has been widely used in scientific research as a reagent, a catalyst, and a building block for the synthesis of other compounds. It has been used in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. 1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone has also been used as a catalyst in various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the Mannich reaction.
properties
CAS RN |
130230-57-8 |
|---|---|
Product Name |
1-(3-Methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone |
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-(3-methoxy-5-methyl-1,2,4-triazin-6-yl)ethanone |
InChI |
InChI=1S/C7H9N3O2/c1-4-6(5(2)11)9-10-7(8-4)12-3/h1-3H3 |
InChI Key |
ZVYHZLHWQLRIKN-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NC(=N1)OC)C(=O)C |
Canonical SMILES |
CC1=C(N=NC(=N1)OC)C(=O)C |
synonyms |
Ethanone, 1-(3-methoxy-5-methyl-1,2,4-triazin-6-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















